molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Cat. No.: B1392586
CAS No.: 933829-40-4
M. Wt: 342.4 g/mol
InChI Key: RMQHGNAVKZXJQW-UHFFFAOYSA-N
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Description

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a formyl group, a methoxy group, and an isobutyl ester

Scientific Research Applications

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium.

Mode of Action

In sm cross-coupling reactions, the process involves two key steps :

Biochemical Pathways

It’s likely that this compound could be involved in carbon–carbon bond forming reactions, given its potential use in sm cross-coupling reactions .

Result of Action

Given its potential use in sm cross-coupling reactions , it’s likely that this compound could facilitate the formation of new carbon–carbon bonds.

Action Environment

It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit similar characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate can be approached through multiple routes. One common method involves the formylation of salicylic acid followed by methylation to obtain the target compound . Another approach is to first methylate salicylic acid and then perform formylation . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
  • Ethyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
  • Propyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Uniqueness

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the isobutyl ester differentiates it from similar compounds, potentially affecting its reactivity and interactions in various environments.

Properties

IUPAC Name

2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHGNAVKZXJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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